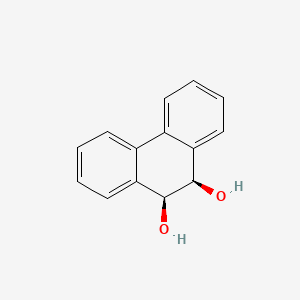
cis-9,10-Dihydrophenanthrene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-9,10-dihydrophenanthrene-9,10-diol is a 9,10-dihydrophenanthrene-9,10-diol.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Antiviral Activity Against SARS-CoV-2
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives, including cis-9,10-Dihydrophenanthrene-9,10-diol, as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CL pro), a critical enzyme for viral replication. In particular, derivatives such as C1 and C2 exhibited potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM respectively . These findings suggest that these compounds could be developed into orally administered antiviral agents due to their favorable metabolic stability in human plasma and liver microsomes .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. A patent describes the use of phenanthrene and dihydrophenanthrene derivatives for treating diseases related to inflammation pathways, specifically targeting the NF-κB and MAPK signaling pathways . The potential therapeutic applications include a range of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and lupus erythematosus.
Biological Activities
2.1 Antimicrobial and Antifungal Activities
Research has shown that various derivatives of 9,10-dihydrophenanthrene exhibit antimicrobial and antifungal activities. For instance, compounds with specific substituents demonstrated significant inhibition against pathogens like Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans in vitro . The presence of diacetyl substitutions was noted to enhance these activities compared to non-acetylated analogs.
2.2 Anticancer Potential
The biological activity spectrum of 9,10-dihydrophenanthrene derivatives also includes anticancer properties. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, although specific pathways and efficacy need further elucidation through clinical studies .
Synthesis and Structure-Activity Relationship
Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Recent advancements in synthetic methods have allowed for the efficient production of highly substituted derivatives that enhance efficacy against targeted biological pathways . The SAR studies indicate that modifications at specific positions on the phenanthrene scaffold can significantly impact the inhibitory activity against viral proteases and other biological targets .
Summary Table: Key Findings on this compound
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(9S,10R)-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14+ |
Clave InChI |
MFXNBQWUTDDOKE-OKILXGFUSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C32)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















